

ENMD-1068 Hydrochloride: A Preliminary Toxicity and Mechanistic Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	ENMD-1068 hydrochloride	
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This technical guide provides a comprehensive overview of the preliminary toxicity and mechanistic data available for **ENMD-1068 hydrochloride**, a selective antagonist of Protease-Activated Receptor 2 (PAR-2). The information is compiled from various preclinical studies investigating its therapeutic potential in conditions such as endometriosis, liver fibrosis, and arthritis.

Quantitative Toxicity and Dosing Summary

While formal toxicology studies with metrics such as LD50 are not publicly available, several in vivo studies in murine models have utilized ENMD-1068 at various doses, reporting no apparent toxicity. These findings provide preliminary insights into the safety profile of the compound. The table below summarizes the dosing regimens and observed toxicity from these studies.



Therapeutic Area	Animal Model	Dosing Regimen	Observed Toxicity/Safety
Endometriosis	Nude mice with induced endometriosis	25 mg/kg or 50 mg/kg, intraperitoneally, daily for 5 days	No apparent toxicity to various organs.[1][2]
Liver Fibrosis	CCl4-induced fibrotic mice	25 mg/kg or 50 mg/kg, intraperitoneally, twice per week for 4 weeks	Levels of ALT/AST were significantly reduced by the treatment, suggesting a protective effect on the liver.[3]
Arthritis	Collagen-induced arthritis in DBA1 mice	4 mg or 16 mg, subcutaneously, once daily for 7 days	No adverse effects were reported; the treatment significantly reduced the arthritic index.[4]

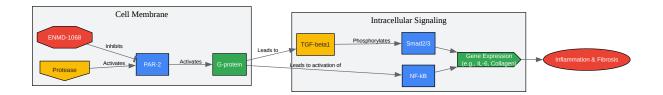
Mechanism of Action: PAR-2 Antagonism

ENMD-1068 is a non-peptide small molecule that functions as an antagonist of Protease-Activated Receptor 2 (PAR-2).[5] PAR-2 is a G-protein-coupled receptor activated by serine proteases, such as trypsin.[5] Its activation is implicated in various inflammatory and fibrotic diseases.[3][5] By blocking PAR-2, ENMD-1068 has been shown to modulate downstream signaling pathways, thereby exerting its therapeutic effects.

Signaling Pathway of ENMD-1068 Action

The following diagram illustrates the key signaling pathways inhibited by ENMD-1068.





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ENMD-1068 inhibits PAR-2, blocking downstream inflammatory pathways.

Experimental Protocols

The following sections detail the methodologies employed in the key preclinical studies of ENMD-1068.

In Vivo Endometriosis Model

- · Animal Model: Nude mice.
- Induction of Endometriosis: A xenograft model using red fluorescent protein-expressing human endometrial tissue was established.
- Treatment: Following the induction of endometriosis, mice were administered intraperitoneal injections of either 25 mg/kg or 50 mg/kg of ENMD-1068, or a vehicle control (200 µL saline), daily for 5 days.[2]
- Efficacy Assessment: The size and number of endometriotic lesions were measured.[2]
- Biomarker Analysis: Lesions were collected and assessed for the production of interleukin 6 (IL-6) and monocyte chemotactic protein-1 (MCP-1) via enzyme-linked immunosorbent assays (ELISAs). Activation of nuclear factor-κB (NF-κB) and expression of vascular endothelial growth factor (VEGF) were evaluated using immunohistochemistry. Cell proliferation was assessed by Ki-67 staining, and apoptosis was measured using TUNEL assays.[2]



In Vivo Liver Fibrosis Model

- Animal Model: Mice.
- Induction of Liver Fibrosis: Carbon tetrachloride (CCI₄) was used to induce liver fibrosis.
- Treatment: Mice were injected intraperitoneally with either 25 mg/kg or 50 mg/kg of ENMD-1068 or a vehicle control (200 µL) twice a week for 4 weeks before CCl₄ injection.[3]
- Assessment: The levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in the blood were measured to assess liver damage. Collagen content and α-smooth muscle actin (α-SMA) levels in the liver were also quantified.[3]
- In Vitro Studies: Isolated hepatic stellate cells (HSCs) were stimulated with TGF-β1 with or without ENMD-1068 to evaluate the drug's effect on HSC activation and collagen production.
 [3]

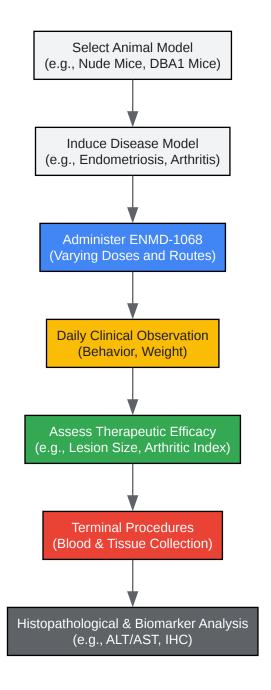
In Vivo Arthritis Model

- · Animal Model: DBA1 mice.
- Induction of Arthritis: Collagen-induced arthritis (CIA) was established using collagen and Freund's Complete Adjuvant.
- Treatment: From the first day of a visible response, mice were treated once daily for 7 days with subcutaneous injections of either 4 mg or 16 mg of ENMD-1068 or a vehicle control.[4]
- Efficacy Assessment: The severity of arthritis was evaluated using an arthritic index.[4]

General Experimental Workflow for In Vivo Toxicity Assessment

The following diagram outlines a general workflow for the preliminary toxicity screening of ENMD-1068 as inferred from the available studies.





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A generalized workflow for preclinical evaluation of ENMD-1068.

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- To cite this document: BenchChem. [ENMD-1068 Hydrochloride: A Preliminary Toxicity and Mechanistic Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10824553#enmd-1068-hydrochloride-preliminary-toxicity-screening]

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